Gallium nitride (GaN, CAS 25617-97-4) is a premier wide-bandgap III-V semiconductor characterized by a direct bandgap of 3.4 eV and a high critical electric field of 3.3 MV/cm. In procurement and manufacturing contexts, GaN is primarily sourced as epitaxial wafers (grown on silicon, silicon carbide, or sapphire) or as free-standing bulk substrates. These materials are foundational for fabricating high-electron-mobility transistors (HEMTs), power conversion integrated circuits, and optoelectronic devices. Its intrinsic material properties allow devices to operate at significantly higher voltages, switching frequencies, and temperatures than legacy silicon-based components, driving its selection in next-generation RF amplification, electric vehicle (EV) inverters, and ultraviolet/blue light emission systems[1].
Substituting GaN with legacy semiconductors like Silicon (Si) or Gallium Arsenide (GaAs) fundamentally compromises high-power and high-frequency performance in advanced applications. Silicon's narrow bandgap (1.1 eV) and low critical electric field (~0.3 MV/cm) result in unacceptable switching losses, higher on-resistance, and thermal runaway in high-voltage power converters. While Silicon Carbide (SiC) offers comparable breakdown strength, its indirect bandgap renders it entirely unsuitable for optoelectronic applications (LEDs/lasers), and its lower electron mobility limits its efficiency in ultra-high-frequency (RF) applications compared to GaN's two-dimensional electron gas (2DEG) heterostructures. Similarly, while GaAs provides excellent high-frequency mobility, its low breakdown voltage and poor thermal conductivity restrict its power density to a fraction of what GaN can achieve, forcing buyers to procure GaN for compact, high-power RF systems [1].
GaN exhibits a critical electric field an order of magnitude higher than legacy silicon. This allows GaN-based power devices to support much higher blocking voltages within a significantly thinner drift region, drastically reducing specific on-resistance (R_DS(on)) and conduction losses during high-voltage operation [1].
| Evidence Dimension | Critical Electric Field |
| Target Compound Data | 3.3 MV/cm |
| Comparator Or Baseline | Silicon (Si) at ~0.3 MV/cm |
| Quantified Difference | 11-fold higher critical electric field |
| Conditions | Room temperature bulk material properties |
Enables the procurement of smaller, highly efficient power converters and chargers by reducing the required die size for high-voltage operation.
In high-frequency RF applications, GaN High-Electron-Mobility Transistors (HEMTs) deliver vastly superior power densities compared to traditional Gallium Arsenide (GaAs) equivalents. This is driven by GaN's higher breakdown voltage combined with high sheet carrier concentration in AlGaN/GaN heterojunctions[1].
| Evidence Dimension | RF Power Density |
| Target Compound Data | >10 W/mm |
| Comparator Or Baseline | GaAs pHEMTs at ~1 W/mm |
| Quantified Difference | 10-fold increase in RF power density |
| Conditions | 10 GHz continuous wave RF operation |
Allows telecommunications buyers to specify significantly smaller, lighter, and more efficient base station amplifiers for 5G networks.
For light-emitting applications, the transition type of the bandgap is critical. GaN possesses a direct bandgap, allowing for highly efficient radiative recombination, whereas competing wide-bandgap materials like Silicon Carbide (SiC) have an indirect bandgap, necessitating phonon-assisted transitions that severely quench optical emission efficiency[1].
| Evidence Dimension | Bandgap Transition Type |
| Target Compound Data | Direct bandgap (3.4 eV) with high radiative efficiency |
| Comparator Or Baseline | 4H-SiC with an indirect bandgap (3.26 eV) |
| Quantified Difference | Fundamental shift from non-emissive to highly emissive at UV/blue wavelengths |
| Conditions | Room temperature optical emission |
Dictates the exclusive selection of GaN over SiC for the manufacturing of blue/UV LEDs, laser diodes, and advanced display technologies.
Utilizing its 3.3 MV/cm critical electric field, GaN is the material of choice for fast chargers, server power supplies, and EV on-board inverters where minimizing switching losses and reducing the overall form factor is critical compared to legacy silicon components [1].
Leveraging its >10 W/mm power density, GaN HEMTs replace GaAs in macro base stations and military radar systems, enabling higher broadcast power and wider bandwidths from significantly smaller antenna arrays [2].
Driven by its 3.4 eV direct bandgap, GaN is the foundational substrate and epitaxial layer for blue/UV LEDs, solid-state lighting, and high-density optical storage lasers, where indirect bandgap materials like SiC fail entirely to produce efficient luminescence [3].
Irritant